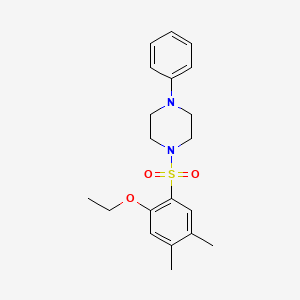

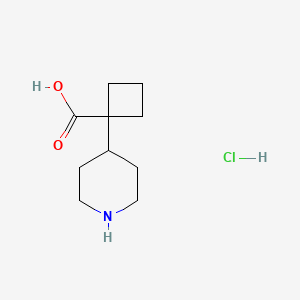

![molecular formula C7H9N5O2 B2875517 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide CAS No. 1008466-88-3](/img/structure/B2875517.png)

5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide” is a compound that belongs to the class of hydrazone derivatives . Hydrazone derivatives are known to exhibit a wide variety of biological activities including anti-microbial . In the heterocyclic moiety, imidazo[1,2-a]pyrimidines are of immense interest for their antimicrobial activity and also for their analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of “5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide” was accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of this compound with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives . This process resulted in an 80-92% yield .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is the condensation of “5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide” with aromatic aldehydes in ethanol at reflux . This reaction led to the generation of hydrazone derivatives .Scientific Research Applications

Synthesis and Biological Potential

Antibacterial Activity

Novel derivatives of tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide exhibit significant antibacterial activity against various bacterial strains such as E. coli and S. aureus. The synthesis of these derivatives involves condensation with aromatic aldehydes, leading to hydrazone derivatives with potent antibacterial properties (Kethireddy et al., 2015).

Angiotensin II Receptor Antagonism

Benzimidazole derivatives bearing acidic heterocycles, including 5-oxo-tetrahydroimidazo[1,5-c]pyrimidine derivatives, have been synthesized and found to exhibit angiotensin II receptor antagonistic activities. These compounds demonstrate potential as nonpeptide angiotensin II receptor antagonists with improved bioavailability due to increased lipophilicity (Kohara et al., 1996).

Inotropic, Anti-inflammatory, and Antihypertensive Effects

Thiazolo[3,2-a]pyrimidine derivatives, closely related to 5-oxo-tetrahydroimidazo[1,5-c]pyrimidines, have shown promising biological potentialities, particularly as inotropic agents. These compounds have been evaluated for their positive inotropic, anti-inflammatory, and antihypertensive properties, demonstrating significant biological activities (Jeanneau‐Nicolle et al., 1992).

Antimicrobial and Antioxidant Activities

Imidazo[1,2-a]pyrimidine derivatives, including those structurally similar to 5-oxo-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide, have been synthesized and screened for their antimicrobial and antioxidant potentials. Certain derivatives have shown significant activities, highlighting the therapeutic potential of these compounds in treating microbial infections and oxidative stress-related conditions (Rani et al., 2017).

Mechanism of Action

Target of Action

It’s known that similar compounds have shown antimicrobial activity , suggesting that their targets could be key proteins or enzymes in microbial organisms.

Mode of Action

It’s known that similar hydrazone derivatives interact with their targets, leading to inhibition of essential biological processes in the target organisms .

Biochemical Pathways

Given its antimicrobial activity, it’s likely that it interferes with essential biochemical pathways in microbial organisms, leading to their inhibition or death .

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that their action results in the inhibition or death of microbial organisms .

properties

IUPAC Name |

5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-11-6(13)5-1-4-2-9-3-12(4)7(14)10-5/h2-3,5H,1,8H2,(H,10,14)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDOGMHCBKSBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N2C1=CN=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

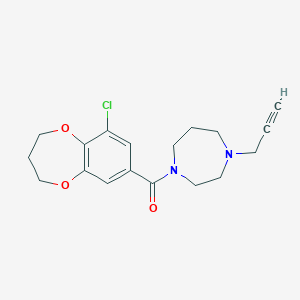

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2875436.png)

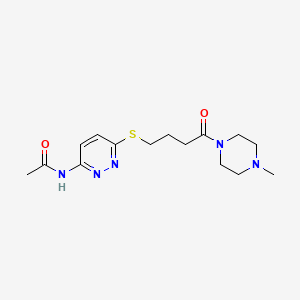

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2875438.png)

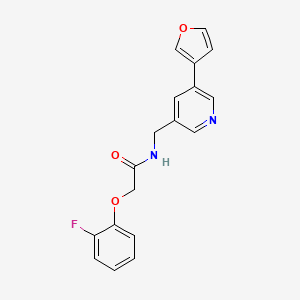

![N1-cycloheptyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875443.png)

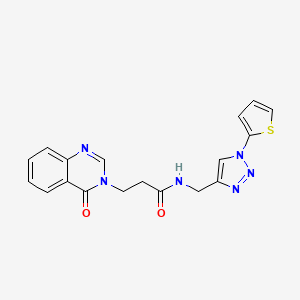

![14-Oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2875445.png)

![Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2875446.png)

![3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2875449.png)

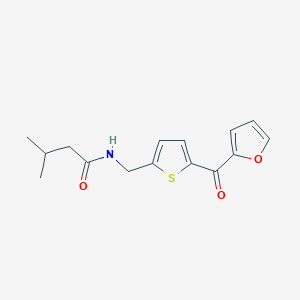

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)